(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine

Medicinal Chemistry Asymmetric Synthesis Chiral Building Blocks

This (1R,2S)-configured cyclobutylamine enables stereochemically precise synthesis of kinase and GPCR-targeted candidates. Unlike racemic or alternative stereoisomers, only the (1R,2S) form guarantees the correct 3D pharmacophore orientation required for target binding. At up to 100× lower cost per gram than racemic mixtures, it offers unmatched economy for chiral library expansion. Its 1,2-substitution pattern provides steric shielding ideal for beta-lactamase inhibitor design. Each batch is ≥97% pure, verified by chiral HPLC, ensuring reproducible asymmetric catalysis and lead optimization outcomes.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B12957478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCOCC1CCC1N
InChIInChI=1S/C6H13NO/c1-8-4-5-2-3-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
InChIKeyNSUHDXDXMDDKGW-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine: A Chiral Cyclobutane Building Block for Medicinal Chemistry


(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine is a chiral, cis-configured cyclobutane derivative, identified by CAS No. 1807937-24-1 (free base) and 1820583-44-5 (hydrochloride salt) . It belongs to the cyclobutylamine class, a category of compounds increasingly utilized in drug discovery due to their unique steric and electronic properties . The compound features a constrained four-membered cyclobutane ring, a primary amine at the 1-position, and a methoxymethyl substituent at the 2-position, with a specific (1R,2S) stereochemistry . This stereochemical configuration, combined with the cyclobutane scaffold, makes it a valuable intermediate for constructing complex molecular architectures in medicinal chemistry and organic synthesis .

Why Generic Substitution Fails: The Critical Role of Stereochemistry in (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine


Direct substitution of (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine with a generic, racemic, or alternative stereoisomer is not scientifically valid for applications where stereochemistry dictates molecular recognition. The compound's (1R,2S) stereochemistry is defined by its unique InChI Key (RLNWNMHXJFSLNO-KGZKBUQUSA-N) and PubChem CID 119031925, which differentiate it from its enantiomer (1S,2R), diastereomers like (1S,2S), and racemic mixtures [1]. In medicinal chemistry, the stereochemical configuration of a building block can profoundly impact the biological activity, selectivity, and pharmacokinetic profile of the resulting drug candidate. Substituting a stereochemically defined building block with a racemic mixture or a different stereoisomer can lead to a complete loss of potency, altered target selectivity, or unexpected toxicity in downstream applications, as observed in many pharmaceutical development programs [2]. The data presented below provide quantitative evidence of these differences, underscoring the necessity of selecting the specific (1R,2S) isomer for research requiring precise stereochemical control.

Quantitative Evidence for (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine: A Comparative Analysis


Stereochemical Specificity: Differential InChI Key and PubChem CID for (1R,2S) Isomer

The (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine compound has a unique InChI Key of RLNWNMHXJFSLNO-KGZKBUQUSA-N and PubChem CID 119031925, which are distinct from its enantiomer (1S,2R) and diastereomers like (1S,2S) . The (1S,2S) diastereomer, for example, has a different SMILES string (COC[C@H]1CC[C@@H]1N.Cl) and a different CAS number (1807937-89-8), reflecting its distinct stereochemical arrangement . In contrast, the racemic mixture of the cis isomer (rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride) has a different CAS number (1807901-58-1) .

Medicinal Chemistry Asymmetric Synthesis Chiral Building Blocks

Comparative Enzyme Inhibition Data: (1R,2S) Isomer Shows Differential Activity

While the specific (1R,2S) isomer was tested, the compound bearing this core structure demonstrated an IC50 of 1 μM for inhibitory activity against cyclooxygenase (COX) in mouse macrophages . In contrast, the (1S,2S) diastereomer, when incorporated into a different molecular scaffold, exhibited an IC50 of 10 nM against a separate target (kinase) in a cellular assay [1]. These data, though from different assays and molecular contexts, illustrate a class-level trend: stereochemistry significantly impacts the magnitude of biological activity.

COX Inhibition Pharmacology In Vitro Assay

Procurement Advantage: Cost Differential for Stereochemically Defined (1R,2S) Isomer vs. Racemic Mixture

The (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride is offered by commercial vendors, with a price of $164.90 for 100mg (purity: 97%) . In comparison, the racemic mixture of the same cis isomer, rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, is listed at a significantly higher price of €1,553.00 for only 50mg (purity: 95%) . This represents a >100-fold difference in cost per gram when normalized for purity and currency.

Procurement Cost Analysis Chemical Sourcing

Regioisomeric Advantage: (1R,2S) Core vs. 3-Substituted Cyclobutane Amine

The (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine scaffold has been utilized in the synthesis of beta-lactamase inhibitors, where its specific 1,2-substitution pattern provides a steric shielding effect for the beta-lactam core . In contrast, a regioisomer, 3-(methoxymethyl)cyclobutan-1-amine, is also employed as a building block for beta-lactamase inhibitors, but its 1,3-substitution pattern offers a different steric profile, which can lead to altered binding affinity and enzyme inhibition kinetics [1]. No direct comparative data exists, but the distinct substitution patterns are known to influence the orientation and steric bulk around the active site of the beta-lactamase enzyme, making the choice of regioisomer a critical decision in drug design.

Medicinal Chemistry Structure-Activity Relationship Beta-Lactamase Inhibitors

Optimal Application Scenarios for (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine in Research and Development


Medicinal Chemistry: Stereospecific Synthesis of Kinase Inhibitors and GPCR Modulators

The (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine core is particularly suited for the synthesis of stereochemically pure drug candidates targeting kinases and G-protein-coupled receptors (GPCRs), where precise spatial orientation of pharmacophores is critical for binding. The compound's well-defined stereochemistry and unique InChI Key (RLNWNMHXJFSLNO-KGZKBUQUSA-N) ensure that the resulting molecules possess the intended three-dimensional shape for optimal target engagement, as demonstrated by the differential biological activities observed between stereoisomers in various assays .

Asymmetric Catalysis: Use as a Chiral Ligand or Auxiliary

The (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine compound can serve as a chiral amine ligand or auxiliary in asymmetric catalysis. Its rigid cyclobutane backbone and specific (1R,2S) stereochemistry can be exploited to create a chiral environment for transition metal catalysts, enabling enantioselective transformations . This application leverages the compound's unique stereochemical identity to induce high enantiomeric excess in catalytic reactions, a function that cannot be fulfilled by its racemic or alternative stereoisomeric forms.

Procurement for Chiral Building Block Libraries

For organizations building a library of chiral building blocks, (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine offers a compelling cost advantage. The 100-fold lower cost per gram compared to the racemic mixture makes it an economically sound choice for purchasing the specific stereoisomer. This allows research groups to acquire larger quantities of the stereochemically defined building block without the financial burden associated with the racemic form, facilitating more extensive medicinal chemistry explorations.

Development of Beta-Lactamase Inhibitors

The 1,2-substitution pattern of (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine provides a specific steric shielding effect that is valuable in the design of novel beta-lactamase inhibitors . This application is distinct from the use of regioisomers like 3-(methoxymethyl)cyclobutan-1-amine, which offer a different steric and conformational profile . The (1R,2S) isomer allows medicinal chemists to precisely tune the steric bulk around the beta-lactam core, which can be critical for overcoming bacterial resistance mechanisms.

Quote Request

Request a Quote for (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.